Potassium cyclobutylmethyltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

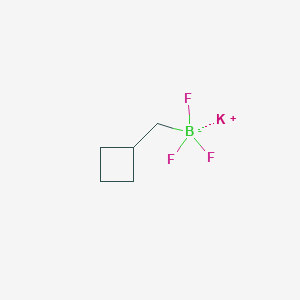

Potassium cyclobutylmethyltrifluoroborate is a chemical compound with the molecular formula C5H9BF3K and a molecular weight of 176.03 . It belongs to the category of organoborons and trifluoroborate salts . The product number is P10435 and the CAS number is 2135480-21-4 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H9BF3K. The molecular weight is 176.03.Physical And Chemical Properties Analysis

This compound is a member of the group 1 of alkali cations, similar to other members of the alkali metals family, it is highly reactive . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Potassium cyclobutylmethyltrifluoroborate has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical synthesis, and biochemistry. It has been used as a catalyst for the synthesis of a variety of organic compounds, such as alcohols, amines, and esters. It has also been used as a reagent for the synthesis of pharmaceuticals, such as antibiotics, anticoagulants, and anti-inflammatory drugs. In biochemistry, this compound has been used as a reagent for the synthesis of peptides and proteins.

Mecanismo De Acción

Target of Action

Potassium cyclobutylmethyltrifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates have been incorporated into a number of diverse applications since their discovery in 1960 . .

Mode of Action

Organotrifluoroborates, in general, are known to be used as precursors for difluoroboranes . They are also used as intermediates for synthetic pathways .

Biochemical Pathways

Organotrifluoroborates are known to be used in various synthetic pathways .

Result of Action

Organotrifluoroborates are known to be used in various applications, suggesting they may have diverse effects depending on the specific context .

Action Environment

The stability of organotrifluoroborates in general is known to be favorable, as they are stable to air and moisture .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Potassium cyclobutylmethyltrifluoroborate has several advantages for laboratory experiments. It is water-soluble, so it can be easily used in aqueous solutions. It is also relatively stable, so it can be stored for long periods of time without degrading. Additionally, it is relatively inexpensive, so it is cost-effective for laboratory experiments. However, this compound is not as reactive as some other reagents, so it may require higher temperatures or longer reaction times to achieve the desired results.

Direcciones Futuras

Potassium cyclobutylmethyltrifluoroborate has potential applications in the fields of organic synthesis, pharmaceutical synthesis, and biochemistry. It could be used in the development of new drugs and treatments for various diseases. It could also be used to study the effects of various hormones and other biochemical compounds on the body. Additionally, it could be used to study the mechanisms of action of various enzymes, as well as the effects of various nutrients on the body. Finally, it could be used to develop new catalysts for organic synthesis reactions.

Métodos De Síntesis

Potassium cyclobutylmethyltrifluoroborate can be synthesized by reacting potassium tert-butoxide with trifluoroborate anion in an aqueous solution. This reaction is an example of an SN2 nucleophilic substitution reaction and is catalyzed by a strong acid. The reaction produces a mixture of this compound and potassium bifluoride, which can be separated by crystallization.

Safety and Hazards

Potassium cyclobutylmethyltrifluoroborate is identified as a laboratory chemical and is used in the manufacture of chemical compounds . It is classified under the 29 CFR 1910 (OSHA HCS) for hazards identification . More specific safety and hazard information was not found in the search results.

Relevant Papers The paper “Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers” discusses the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Another paper “The Potassium Cycle and Its Relationship to Recommendation Development” discusses the importance of understanding how nutrients cycle within timespans relevant to management decision-making .

Propiedades

IUPAC Name |

potassium;cyclobutylmethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3.K/c7-6(8,9)4-5-2-1-3-5;/h5H,1-4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVANUKYRAMQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1CCC1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2135480-21-4 |

Source

|

| Record name | potassium (cyclobutylmethyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952003.png)

![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2952006.png)

![1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2952008.png)

![Ethyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B2952012.png)